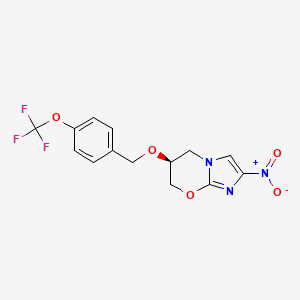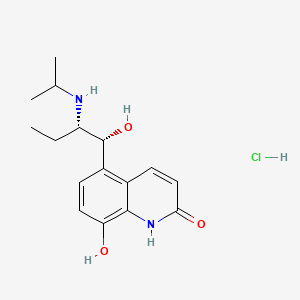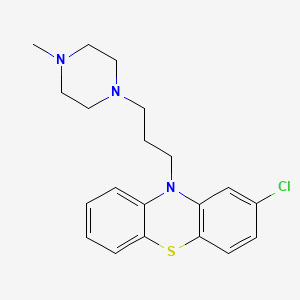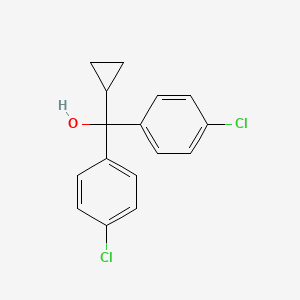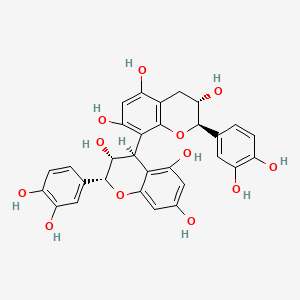
Procyanidin B1
Overview
Description
Procyanidin B1 is a naturally occurring dimeric flavonoid, specifically a type of procyanidin. It is composed of two flavan-3-ol units, catechin and epicatechin, linked by a 4→8 bond. This compound is found in various plants, including Cinnamomum verum (Ceylon cinnamon), Uncaria guianensis (cat’s claw), Vitis vinifera (common grape vine), and peaches . This compound is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits.
Mechanism of Action
Target of Action
Procyanidin B1, a natural dimeric flavonoid, has been found to interact with several targets. It binds to the TLR4/MD-2 complex , and it also interacts with human tyrosinase enzyme . These targets play crucial roles in antioxidative activity and inflammation regulation .
Mode of Action
This compound’s interaction with its targets leads to significant changes. It has been found to inhibit human tyrosinase enzyme through interaction with essential residues, focusing on the OH groups of two phenyl rings . It also competes with lipopolysaccharide (LPS) for binding to the TLR4–MD-2 heterodimer .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the eNOS/NO/cGMP pathway, which plays a crucial role in inflammation and oxidative stress . It also regulates ferroptosis via the Nrf2/HO-1/Keap-1 pathway . These pathways are critical for maintaining cellular homeostasis and preventing oxidative damage.
Result of Action
The molecular and cellular effects of this compound’s action are profound. It has been found to reduce inflammation in LPS-treated cells by regulating ferroptosis via the Nrf2/HO-1/Keap-1 pathway . It also suppresses the downstream activation of p38 MAPK and NF-κB signaling pathways . Additionally, it has antioxidative activity, confirmed by its chelation to metal ions .
Action Environment
Environmental factors can influence the action of this compound. For instance, the intestinal environment, including the intestinal microflora, plays an important role in the energy metabolism and health status of the host . Dietary polyphenols like this compound can regulate this environment, thereby influencing its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Procyanidin B1 interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit the Kv10.1 channel in a concentration-dependent manner, showing negligible effects on other potassium channels . This interaction with the Kv10.1 channel suggests a potential role in regulating cellular excitability.
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to protect human pulmonary alveolar epithelial cells (HPAEpiCs) from lipopolysaccharide-mediated inflammation damage by modulating the eNOS/NO/cGMP pathway . It also has been reported to inhibit the proliferation of HeLa S3 cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions at the molecular level. It has been suggested that this compound can be converted into procyanidin A1 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . This conversion could potentially influence its interactions with other biomolecules and its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, it has been found to reduce the level of oxidative stress during the in vitro development of somatic cell nuclear transfer (SCNT) embryos by decreasing the level of reactive oxygen species (ROS) and increasing the level of glutathione (GSH) and mitochondrial membrane potential (MMP) .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, varying concentrations of this compound (50, 100, 150, or 200 μM) enhanced LPS-mediated HPAEpiCs activity, proliferation, and eNOS expression, while reducing apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is believed that this compound can be metabolized through three pathways: the flavan bond breaks, the lower structure forms catechins, and the catechins further open the C ring to form catechins .
Transport and Distribution
It is known that only a small fraction of ingested Procyanidins are absorbed in the small intestine, with the majority undergoing microbiota modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin B1 can be synthesized through the oxidative coupling of catechin and epicatechin. One common method involves the use of radical initiators such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) under neutral conditions . The reaction typically requires careful control of temperature and pH to ensure the formation of the desired dimer.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The extraction process includes solvent extraction using methanol, acetone, or ethanol, followed by purification steps such as column chromatography. The choice of solvent and extraction conditions can significantly impact the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Procyanidin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to procyanidin A1 through radical oxidation using DPPH radicals .
Common Reagents and Conditions:
Oxidation: DPPH radicals under neutral conditions.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Reactions involving nucleophiles like hydroxyl groups.
Major Products:
Oxidation: Procyanidin A1.
Reduction: Reduced forms of this compound with altered hydroxyl groups.
Substitution: Derivatives with substituted hydroxyl groups.
Scientific Research Applications
Procyanidin B1 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Procyanidin B1 is part of a larger family of procyanidins, which includes other dimers such as procyanidin B2, B3, and B4 . These compounds share similar structures but differ in the specific linkages between the flavan-3-ol units. For example, procyanidin B2 has a 4→6 bond instead of the 4→8 bond found in this compound . This structural variation can influence their biological activities and interactions with other molecules. This compound is unique in its specific antioxidant properties and its ability to modulate enzyme activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-UKWJTHFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030238 | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20315-25-7 | |
| Record name | Procyanidin B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 232 °C | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the key mechanisms behind Procyanidin B1's neuroprotective effects?
A1: Research suggests that this compound exhibits neuroprotective effects through several mechanisms:
- Antioxidant Activity: this compound acts as a potent antioxidant, effectively scavenging reactive oxygen species (ROS) like hydroxyl radicals, superoxide anions, and singlet oxygen. [] This scavenging ability helps protect cells from oxidative damage, a key factor in neurodegenerative diseases. [, , , ]
- Nrf2/ARE Pathway Upregulation: Studies indicate that this compound can upregulate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. [, ] This pathway activation leads to increased expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD), bolstering the cell's antioxidant defenses. [, , ]
- Mitochondrial Protection: this compound may also contribute to neuroprotection by preserving mitochondrial membrane potential (Δψm), which is vital for cellular energy production and overall cell survival. []
Q2: How does the degree of polymerization of procyanidins affect their neuroprotective activity?
A2: Studies comparing the neuroprotective effects of procyanidin monomers, dimers, and trimers suggest a positive correlation between the degree of polymerization and neuroprotective activity. The procyanidin trimer, Procyanidin C1, consistently demonstrated greater neuroprotective effects compared to dimers or monomers in both cellular and zebrafish models of neurodegeneration. [, ] This suggests that larger procyanidins may possess enhanced ability to scavenge free radicals, modulate signaling pathways, and protect neuronal cells from damage. [, ]
Q3: What is the role of this compound in mitigating oxidative stress during in vitro maturation of pig oocytes?
A3: Supplementation of in vitro maturation (IVM) media with this compound has been shown to improve the quality of pig oocytes and promote embryo development by reducing oxidative stress. [] This positive effect is attributed to:
- Decreased ROS Production: this compound effectively scavenges ROS, thereby minimizing oxidative damage to oocytes and surrounding cumulus cells. []
- Enhanced Antioxidant Defenses: this compound increases intracellular glutathione (GSH) levels, a crucial antioxidant that protects cells from oxidative damage. []
- Improved Mitochondrial Function: this compound helps maintain mitochondrial membrane potential, ensuring proper energy production and reducing the risk of apoptosis in oocytes. []
Q4: What is the molecular structure of this compound?
A4: this compound is a dimer composed of two flavan-3-ol units, (-)-epicatechin and (+)-catechin, linked through a B-type bond. Its chemical structure is characterized by two flavan-3-ol units linked by a single bond between the 4-position of one unit and the 8-position of the other.
Q5: How is this compound identified and quantified in plant materials and biological samples?
A5: Several analytical techniques are employed for the identification and quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate and quantify this compound in complex mixtures like plant extracts or biological samples. Different detection methods can be coupled with HPLC, including diode-array detection (DAD) for quantification based on UV-Vis absorbance and mass spectrometry (MS) for unambiguous identification and highly sensitive quantification. [, , , , , ]
- Ultra-High Performance Liquid Chromatography (UHPLC): Similar to HPLC but operating at higher pressures, UHPLC offers improved resolution and sensitivity for analyzing this compound, especially in complex matrices. [, ]
- Mass Spectrometry (MS): This technique is particularly useful for the structural characterization of this compound and its metabolites. Different MS techniques, including triple-quadrupole MS and time-of-flight MS, can be employed to determine the molecular weight, fragmentation pattern, and structural isomers of this compound. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and stereochemistry of this compound. 1H NMR and 13C NMR spectra are commonly used to confirm the identity and purity of isolated this compound. [, ]
Q6: What is the significance of identifying this compound and other phenolic compounds in agroindustrial residues?
A6: Identifying and characterizing this compound and other phenolic compounds in agroindustrial residues is crucial for several reasons:
- Waste Valorization: Agroindustrial residues often contain significant amounts of valuable bioactive compounds like this compound, representing an untapped resource. [, ] Characterizing these compounds enables their potential extraction and utilization, adding value to waste streams and promoting a circular economy.
- Functional Food Ingredients: Phenolic compounds, including this compound, possess various health-promoting properties, making them suitable for development into functional food ingredients or nutraceuticals. [, ]
- Source of Natural Antioxidants: this compound's strong antioxidant activity makes it a potential alternative to synthetic antioxidants in food preservation and other applications. [, ]
Q7: How does the stability of this compound vary under different processing conditions?
A7: The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other compounds:
- Thermal Degradation: High temperatures, particularly during roasting, can lead to the degradation of this compound. Studies on cocoa beans showed a decrease in this compound content with increasing roasting temperature and time. []
Q8: How can processing methods be optimized to preserve this compound content in food products?
A8: Several strategies can be employed to minimize this compound degradation during food processing:
- Controlled Roasting Conditions: Optimizing roasting time and temperature can help preserve this compound content in cocoa beans and other roasted products. []
- Mild Extraction Techniques: Employing mild extraction methods, such as using lower temperatures and shorter extraction times, can prevent this compound degradation. [, , ]
Q9: What is known about the absorption and metabolism of this compound in humans?
A9: Research on the pharmacokinetics of this compound suggests:
- Microbial Metabolism: The gut microbiota plays a crucial role in metabolizing this compound into smaller phenolic acids and other metabolites. [] These metabolites may contribute to the observed health benefits of this compound.
- Detection in Serum: Despite limited absorption, this compound has been detected in human serum after the consumption of proanthocyanidin-rich grape seed extract, suggesting that some degree of absorption and/or enterohepatic circulation may occur. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


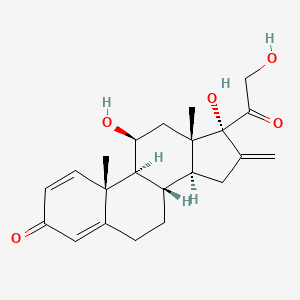



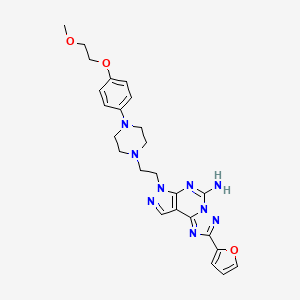
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
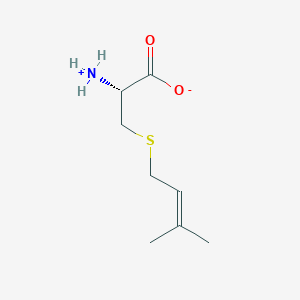

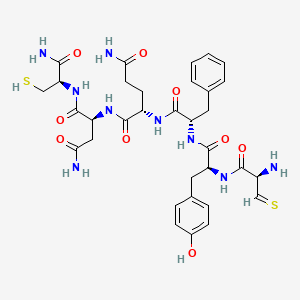
![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)
